2-Imino-5-[(1H-indol-3-yl)methyl]-3-methyl-1,3-thiazolidin-4-one
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Overview
Description
5-((1H-Indol-3-yl)methyl)-2-imino-3-methylthiazolidin-4-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-Indol-3-yl)methyl)-2-imino-3-methylthiazolidin-4-one typically involves the reaction of indole-3-carbaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the thiazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-((1H-Indol-3-yl)methyl)-2-imino-3-methylthiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
5-((1H-Indol-3-yl)methyl)-2-imino-3-methylthiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((1H-Indol-3-yl)methyl)-2-imino-3-methylthiazolidin-4-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may inhibit or activate these targets, leading to its observed biological effects. Pathways involved include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: A precursor in the synthesis of the compound.
Thiosemicarbazide: Another precursor used in the synthesis.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness
5-((1H-Indol-3-yl)methyl)-2-imino-3-methylthiazolidin-4-one is unique due to its combination of an indole moiety with a thiazolidinone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
61492-53-3 |
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Molecular Formula |
C13H13N3OS |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
2-imino-5-(1H-indol-3-ylmethyl)-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H13N3OS/c1-16-12(17)11(18-13(16)14)6-8-7-15-10-5-3-2-4-9(8)10/h2-5,7,11,14-15H,6H2,1H3 |
InChI Key |
OHULLRBDUQIYTR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(SC1=N)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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